![molecular formula C8H7N3O B1447611 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone CAS No. 1522641-39-9](/img/structure/B1447611.png)
1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone
Descripción general
Descripción
The compound “1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of pyrrolopyrazine derivatives, including “1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone”, consists of pyrrole and pyrazine rings . These compounds are classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the chemical reactions of “1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone”.Aplicaciones Científicas De Investigación
Heterocyclic Compounds Synthesis and Medicinal Significance
Heterocyclic compounds, due to their diverse structure and biological activity, play a pivotal role in the development of pharmaceuticals and materials science. The synthesis of such compounds often involves complex reactions facilitated by hybrid catalysts. For instance, Parmar, Vala, and Patel (2023) detailed the synthesis of pyranopyrimidine scaffolds, highlighting their importance in medicinal chemistry due to broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Biological Properties and Applications
The biological properties of heterocyclic compounds, such as anti-inflammatory, antimicrobial, and anticancer activities, have been a focal point of research. These properties are attributed to the unique structural features of heterocycles, which interact with biological systems in specific ways. For example, research on pyrazolo[1,5-a]pyrimidine scaffold emphasized its broad range of medicinal properties, including anticancer and anti-inflammatory activities, underscoring the scaffold's potential as a basis for developing drug-like candidates (Cherukupalli et al., 2017).
Catalysis and Green Chemistry
The role of heterocyclic compounds extends into catalysis and green chemistry, where they are used to facilitate reactions under environmentally friendly conditions. Dhanalakshmi et al. (2021) discussed the green multi-component synthesis of fused heterocyclic derivatives, showcasing the atom economical and eco-friendly approach for synthesizing complex molecules (Dhanalakshmi et al., 2021).
Direcciones Futuras
The future directions for research on “1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone” and other pyrrolopyrazine derivatives could include further exploration of their biological activities, understanding their mechanisms of action, and developing efficient synthetic methods . These compounds are attractive scaffolds for drug discovery research .
Propiedades
IUPAC Name |
1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-4-11-8-7(6)9-2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNHVZUXWFTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=NC=CN=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



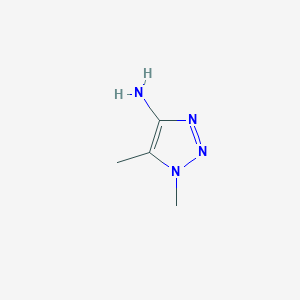

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1447531.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)
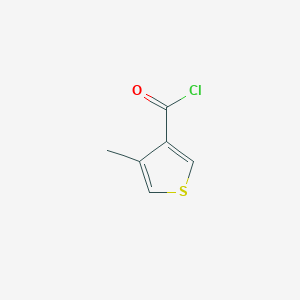
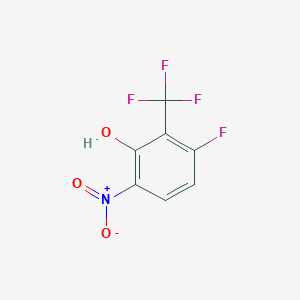
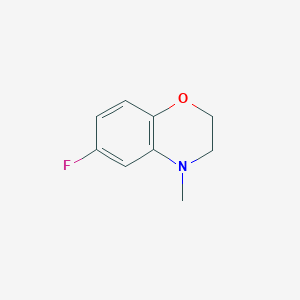
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)
![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)
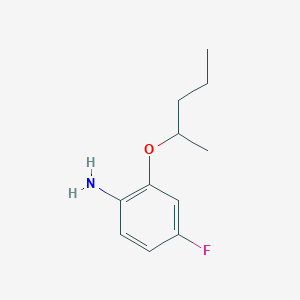
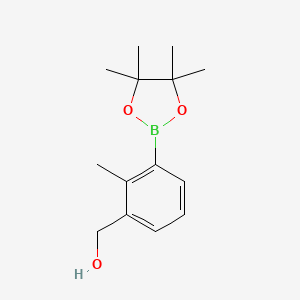
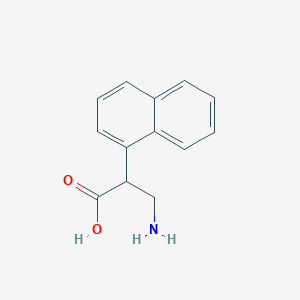
![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)